2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Beschreibung
This compound is a pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative with a 2-fluorophenylpiperazine moiety, a thioether-linked acetyl group, and an isopropyl substituent. The pyrrolopyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .
Eigenschaften
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O2S/c1-18(2)33-26(35)25-24(20(16-29-25)19-8-4-3-5-9-19)30-27(33)36-17-23(34)32-14-12-31(13-15-32)22-11-7-6-10-21(22)28/h3-11,16,18,29H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBZIXODKKCKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a novel pyrrolopyrimidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine moiety, a fluorophenyl group, and a pyrrolopyrimidine core, which are critical for its biological interactions.
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it has been identified as an inhibitor of equilibriative nucleoside transporters (ENTs), particularly ENT2, which plays a role in nucleoside metabolism and cancer cell proliferation .
- Anticancer Properties : Preliminary studies suggest that this compound possesses cytotoxic effects against various cancer cell lines. Its interaction with Bcl-2 protein has been noted, indicating potential use in targeting apoptosis pathways in cancer therapy .
- Neuropharmacological Effects : The piperazine component is associated with neuroactive properties, suggesting possible applications in treating neurological disorders. The fluorophenyl group may enhance blood-brain barrier permeability, increasing central nervous system (CNS) bioavailability .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting it may be a promising candidate for further development in oncology . -
Neuroprotective Studies :
In vivo studies demonstrated that the compound could reduce neuronal damage induced by oxidative stress. The mechanism was linked to its ability to modulate antioxidant enzyme activity and reduce lipid peroxidation levels .
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Research indicates that compounds containing piperazine moieties, such as this one, may exhibit antidepressant effects. The presence of the fluorophenyl group is hypothesized to enhance binding affinity to serotonin receptors, which are critical in mood regulation .
Anticancer Properties
Studies have shown that pyrrolo[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific compound discussed may share similar mechanisms due to its structural analogies.
Antiviral Activity
The compound's potential as an antiviral agent has been explored in the context of influenza viruses. Research focusing on the inhibition of viral RNA-dependent RNA polymerase suggests that modifications in the pyrimidine structure could enhance antiviral efficacy against influenza A virus .
In Vitro Studies
In vitro assays have been conducted to evaluate the antibacterial and antifungal properties of similar compounds derived from pyrrolo[3,2-d]pyrimidine structures. These studies often utilize agar diffusion methods to assess microbial inhibition compared to standard antibiotics .
Case Studies
Several case studies highlight the effectiveness of structurally related compounds in clinical settings:
- A study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF7) and melanoma cells (SKMEL-28), suggesting potential therapeutic applications in oncology .
- Another investigation into antiviral properties showed promising results against influenza virus strains, emphasizing the need for further exploration in drug development for respiratory viruses .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antidepressant | Piperazine derivatives | Increased serotonin receptor affinity |
| Anticancer | Pyrrolo[3,2-d]pyrimidine analogs | Induced apoptosis in cancer cells |
| Antiviral | Influenza polymerase inhibitors | Reduced viral replication |
Analyse Chemischer Reaktionen
Thioether Reactivity
The thioether (-S-CH2-) group is a key reactive site. Based on similar thioether-containing compounds , the following transformations are plausible:
| Reaction Type | Conditions/Reagents | Expected Product |
|---|---|---|
| Oxidation | H₂O₂, mCPBA, or NaIO₄ | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives |
| Nucleophilic Substitution | Alkyl halides or strong electrophiles | Replacement of the thioether with new groups |
| Cleavage | Raney Ni or LiAlH₄ | Desulfurization to form a methylene group |
For example, oxidation with mCPBA (meta-chloroperbenzoic acid) would likely convert the thioether to a sulfone , altering electronic properties and potential biological interactions.
Piperazine Ring Modifications
The 4-(2-fluorophenyl)piperazine moiety is susceptible to alkylation, acylation, and aromatic substitution :
| Reaction Type | Conditions/Reagents | Expected Product |
|---|---|---|
| Alkylation | Alkyl halides, NaH/DMF | N-alkylated piperazine derivatives |
| Acylation | Acetyl chloride, base | N-acylated piperazine analogs |
| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitrated fluorophenyl ring (meta-directing due to -F) |
The fluorine atom on the phenyl ring directs electrophilic attacks to the meta position , though its strong electron-withdrawing nature may reduce reactivity.
Pyrrolo-Pyrimidine Core Reactivity
The fused pyrrolo[3,2-d]pyrimidine system can undergo ring-opening, substitution, or functionalization :
| Reaction Type | Conditions/Reagents | Expected Product |
|---|---|---|
| Acid/Base Hydrolysis | HCl/NaOH under reflux | Ring-opened products (e.g., amino-pyrimidines) |
| Electrophilic Aromatic Substitution | Br₂/FeBr₃ (bromination) | Halogenated derivatives at activated positions |
| Cross-Coupling | Pd catalysts (Suzuki, Buchwald-Hartwig) | Introduction of aryl/alkyl groups |
The isopropyl group at position 3 may sterically hinder reactions at adjacent sites, while the phenyl group at position 7 could participate in π-stacking or further functionalization .
Comparative Reactivity with Structural Analogs
Data from structurally related compounds highlight trends :
These analogs suggest that the target compound’s thioether and piperazine groups are more reactive than its pyrrolo-pyrimidine core under standard conditions.
Synthetic Challenges and Stability
-
Acid Sensitivity : The enamine linkage in the pyrrolo-pyrimidine core may hydrolyze under strongly acidic conditions.
-
Thermal Stability : Decomposition above 200°C is likely due to the thioether and fluorophenyl groups .
-
Photoreactivity : The conjugated system may undergo [2+2] cycloaddition under UV light, requiring inert storage conditions .
Unresolved Questions and Research Gaps
While reactivity can be extrapolated from analogs, experimental validation is needed for:
-
Regioselectivity in electrophilic substitutions on the pyrrolo-pyrimidine ring.
-
Catalytic cross-coupling efficiency at sterically hindered positions.
-
Impact of the isopropyl group on reaction kinetics.
This compound’s multifunctional design offers broad synthetic utility but necessitates tailored reaction optimization to avoid side reactions or decomposition.
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- The target compound uniquely combines a 2-fluorophenylpiperazine group (enhancing lipophilicity and receptor selectivity) with a thioether-acetyl linker , which may improve metabolic stability compared to ether or ester linkages in analogues like those in .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from analogues:
- Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidin-4(5H)-ones with electron-withdrawing groups (e.g., nitro) showed potent antimicrobial effects . The 2-fluorophenyl group in the target compound may similarly enhance activity via hydrophobic interactions.
- Anticancer Potential: Pyrrolo[3,2-d]pyrimidines are under investigation as kinase inhibitors (e.g., Tango Therapeutics’ patents ). The thioether linkage in the target compound could modulate solubility and bioavailability compared to oxygen-linked derivatives.
- Physicochemical Metrics: LogP: Estimated higher than CAS 1226429-03-3 (LogP ~3.5) due to the fluorophenyl group . H-bond acceptors/donors: 4 acceptors (similar to ) and 1 donor (pyrrolopyrimidinone NH), suggesting moderate membrane permeability.
Q & A
Q. Critical conditions :
- Moisture-sensitive steps require inert gas (N₂/Ar) to prevent hydrolysis.
- Temperature control (±2°C) during exothermic steps to avoid side reactions.
How can researchers validate the structural integrity of this compound post-synthesis?
Q. Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve stereochemistry and confirm bond angles/distances (see Table 1) .
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., piperazine protons at δ 2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
Q. Table 1. Crystallographic parameters for structural validation (from )
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| a, b, c (Å) | 8.9168, 10.7106, 13.5147 |
| α, β, γ (°) | 73.489, 71.309, 83.486 |
| R factor | 0.036 |
What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Test against phosphodiesterases (PDEs) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
- Solubility assessment : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to optimize receptor affinity?
Q. Strategies :
- Substituent variation : Synthesize derivatives with modified fluorophenyl (e.g., chloro, methoxy) or isopropyl groups .
- In vitro binding assays : Radioligand displacement (e.g., [³H]raclopride for dopamine D2/D3 receptors) .
- Computational docking : Use SC-XRD data (Table 1) for molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses .
Q. Key metrics :
- Compare EC₅₀ values across derivatives.
- Correlate logP (from computational tools like MarvinSketch) with membrane permeability .
How should researchers address discrepancies in reported biological activity data?
Q. Validation steps :
- Standardize assay conditions : Use pharmacopeial buffers (e.g., pH 6.5 ammonium acetate buffer ) and reference controls.
- Orthogonal assays : Confirm PDE inhibition via both fluorescence and radiometric methods .
- Statistical rigor : Apply ANOVA to data from ≥4 replicates (split-plot design ).
What analytical methods ensure purity and impurity profiling?
- HPLC-UV/Vis : Use C18 columns (gradient: 0.1% TFA in H₂O/MeCN) to detect impurities <0.1% .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed thioether) using Q-TOF instrumentation .
- Reference standards : Compare retention times with certified impurities (e.g., MM0421.02 ).
What experimental designs are optimal for pharmacokinetic (PK) studies?
- In vitro microsomal stability : Incubate with liver microsomes (NADPH regeneration system) to calculate t₁/₂ .
- Plasma protein binding : Equilibrium dialysis (4-hour, 37°C) to determine free fraction .
- In vivo PK : Administer IV/PO in rodents (n=6), collect plasma samples over 24h for LC-MS analysis .
How can computational modeling predict target interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
